molecular formula C15H24 B1258724 (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

Cat. No. B1258724
M. Wt: 204.35 g/mol
InChI Key: MBIPADCEHSKJDQ-PBOSXPJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7a,7b-octahydro-1,1,7,7a-tetramethyl-, 1aR-1aalpha,7alpha,7aalpha,7bbeta is a natural product found in Aristolochia, Cryptomeria japonica, and other organisms with data available.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been extensively studied in chemical synthesis and reactions. For instance, its reaction with PTAD, tetracyanoethylene, and benzyne leads to the formation of insertion-products, highlighting its reactivity and utility in complex chemical transformations (Durucasu, Saracoglu, & Balcı, 1991). Also, new synthetic routes involving dichlorocarbene addition to dihydronaphthalene have been established for its derivatives, showcasing its potential in synthetic organic chemistry (Kelly, Banwell, Ireland, & Noel, 1991).

Photolytic Isomerization

The compound and its derivatives have been subjects of studies in photolytic isomerization. Research shows that its isomerization is faster in aprotic nonpolar solvents than in polar ones. This suggests its potential application in photochemical processes, where controlling the reaction environment can lead to different outcomes (Kobayashi, Kato, & Miwa, 1985).

Charge-Transfer Complex Formation

Investigations into charge-transfer complexes have included this compound. For example, (p-dimethylaminophenyl)methylidene-1H-cyclopropa[b]naphthalene, a related compound, forms a charge-transfer complex with specific acceptors, indicating its potential use in studies of molecular interactions and electronic properties (Halton & Ward, 2005).

Role in Aromatic Hydrocarbon Synthesis

The compound also plays a role in the synthesis of aromatic hydrocarbons. For instance, 1H-Cyclopropa[a]naphthalene is accessible via reduction of its dichloro derivative, an important step in the synthesis of various aromatic compounds (Müller, Bernardinelli, & Thi, 1989).

Conformational Studies

Research has also focused on the conformations of derivatives of this compound. Studies have explored the IR and NMR characteristics of various substituted derivatives, which aids in understanding the structural and electronic properties of these types of molecules (Kamada & Yamamoto, 1980).

properties

Product Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

InChI

InChI=1S/C15H24/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h7,10,12-13H,5-6,8-9H2,1-4H3/t10-,12-,13+,15+/m1/s1

InChI Key

MBIPADCEHSKJDQ-PBOSXPJTSA-N

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C

Canonical SMILES

CC1CCC=C2C1(C3C(C3(C)C)CC2)C

synonyms

calarene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
Reactant of Route 2
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
Reactant of Route 3
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
Reactant of Route 4
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
Reactant of Route 5
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene
Reactant of Route 6
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene

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